1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(4-fluorophenyl)piperidine-4-carboxylic acid

Catalog No.
S6527228
CAS No.
1076197-06-2
M.F
C27H24FNO4
M. Wt
445.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(4-fluoro...

CAS Number

1076197-06-2

Product Name

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(4-fluorophenyl)piperidine-4-carboxylic acid

Molecular Formula

C27H24FNO4

Molecular Weight

445.5

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(4-fluorophenyl)piperidine-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group attached to a piperidine ring. The molecular formula of this compound is C21H21NO4, and it has a molecular weight of approximately 351.40 g/mol. It exists as a white to yellow crystalline powder with a melting point of 177°C . This compound is often utilized in organic synthesis and pharmaceutical research due to its potential biological activities.

Typical of carboxylic acids and amines, including:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: Reacting with amines to form amides, which is significant in peptide synthesis.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of piperidine derivatives.

These reactions are crucial for synthesizing derivatives that may possess enhanced biological activities or different pharmacological profiles.

Preliminary studies suggest that 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(4-fluorophenyl)piperidine-4-carboxylic acid exhibits notable biological activities, particularly in the realm of medicinal chemistry. Its structural components suggest potential interactions with various biological targets, including:

  • Neurotransmitter Receptors: The piperidine structure allows for interaction with central nervous system receptors.
  • Antimicrobial Activity: Similar compounds have shown promise in inhibiting bacterial growth.

The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(4-fluorophenyl)piperidine-4-carboxylic acid typically involves several steps:

  • Formation of the Piperidine Ring: Starting from piperidine derivatives, the ring can be constructed through cyclization reactions.
  • Fmoc Protection: The introduction of the fluorenylmethoxycarbonyl group is achieved through an acylation reaction with Fmoc chloride.
  • Fluorination: The introduction of the fluorophenyl group can be accomplished via electrophilic aromatic substitution or other fluorination methods.

These steps require careful optimization of reaction conditions to achieve high yields and purity.

This compound finds applications primarily in:

  • Pharmaceutical Development: As a building block in the synthesis of novel drugs targeting neurological disorders.
  • Chemical Research: Used as a reagent in organic synthesis and medicinal chemistry.

Due to its unique structure, it may also serve as a template for developing new therapeutic agents.

Include:
  • Receptor Binding Assays: Evaluating how well the compound binds to specific neurotransmitter receptors.
  • Enzyme Inhibition Studies: Assessing its ability to inhibit enzymes relevant to disease mechanisms.

Similar Compounds: Comparison

Several compounds share structural similarities with 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(4-fluorophenyl)piperidine-4-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberKey FeaturesSimilarity
(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid374791-02-3Contains an azetidine ring instead of piperidine0.97
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid136552-06-2Stereoisomer with similar structure0.97
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypiperidine-2-carboxylic acid653589-37-8Hydroxypiperidine derivative0.96
(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypiperidine-2-carboxylic acid1932461-10-3Another stereoisomer variant0.96
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-oxodecahydroisoquinoline-3-carboxylic acid1403766-52-8Isoquinoline derivative with unique properties0.96

These compounds illustrate variations in ring structures and functional groups while maintaining some core features shared with the target compound, highlighting its unique position in chemical research.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-25

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